Etodolac

概述

描述

准备方法

合成路线和反应条件: 依托度酸可以通过多种方法合成。 一种常见的方法是在 -20°C 到 +50°C 的温度下,在浓缩矿物酸的存在下,使 7-乙基-色胺醇与 3-氧代戊酸甲酯反应 . 然后将所得产物水解以获得依托度酸 . 另一种方法涉及使用 7-乙基吲哚作为起始原料,其与 2-(乙氧基碳硫基) 硫代乙酸乙酯反应,然后通过还原剂还原,制备重要的中间体 7-乙基色胺醇 .

工业生产方法: 依托度酸的工业生产通常涉及菲舍尔吲哚合成法,该方法使用邻硝基乙苯作为原料。该化合物被还原为邻乙基苯胺,然后进行重氮化和还原以获得邻乙基苯肼盐酸盐。 然后使该中间体与 2,3-二氢呋喃在 1,4-二恶烷中反应,得到 7-乙基色胺醇,7-乙基色胺醇与 3-甲氧基-2-戊烯酸甲酯环化,得到依托度酸 .

化学反应分析

反应类型: 依托度酸会发生各种化学反应,包括氧化、还原和取代反应。 例如,它可以在邻菲罗啉或联吡啶存在下,被铁 (III) 氧化,形成三配合物 . 它也可以发生还原反应,例如在依托度酸存在下,将铁 (III) 还原为铁 (II) .

常用试剂和条件: 用于依托度酸反应的常用试剂包括三氯化铁 (III)、邻菲罗啉、联吡啶和铁氰化物 . 这些反应通常在酸性或缓冲溶液中进行,在特定的 pH 值下进行,以优化所需产物的形成 .

主要形成的产物: 从依托度酸的反应中形成的主要产物包括各种铁配合物,如铁 (II)-联吡啶配合物和铁 (II)-邻菲罗啉配合物 . 这些配合物通常用于分光光度法测定药物制剂中依托度酸的浓度 .

科学研究应用

Cancer Therapy

Etodolac has garnered attention for its potential as an adjunctive treatment in cancer therapy. Recent studies have highlighted its ability to enhance the sensitivity of cancer cells to chemotherapeutic agents:

- Synergistic Effects with Chemotherapy : A significant study demonstrated that this compound sensitizes head and neck cancer cells to 5-fluorouracil (5-FU), a common chemotherapeutic agent. The mechanism involves the down-regulation of thymidylate synthase (TS) expression, which is often overexpressed in 5-FU-resistant cells. This suggests that this compound may play a crucial role in overcoming drug resistance in certain cancer types by modulating the expression of key proteins involved in drug metabolism and resistance pathways .

- Inhibition of Tumor Growth : Research has indicated that COX-2 inhibitors, including this compound, can induce apoptosis in various solid tumor cell lines. This effect is particularly noted in cancers such as glioma, lung, and colorectal cancers, where COX-2 is often overexpressed .

Antimicrobial Activity

Emerging research has explored the antimicrobial properties of this compound, suggesting its potential as an adjuvant therapy against bacterial infections:

- Inhibition of Biofilm Formation : A study investigating this compound's antibacterial effects found significant activity against gram-positive bacteria, particularly Enterococcus faecium. The compound demonstrated anti-biofilm properties, indicating its potential use alongside traditional antibiotics to combat resistant strains .

- Novel Therapeutic Applications : Given the rising issue of antimicrobial resistance (AMR), this compound may offer new avenues for treatment strategies targeting resistant infections, particularly when used in combination with existing antibiotics .

Pain Management

This compound is widely used for managing various pain conditions due to its effective analgesic properties:

- Chronic Pain Conditions : Clinical trials have established this compound's efficacy in treating osteoarthritis and rheumatoid arthritis. Comparative studies show that it performs similarly to other NSAIDs like naproxen and nabumetone without significant differences in adverse events .

- Acute Pain Relief : this compound has also been evaluated for acute pain management following surgeries such as dental extractions and orthopedic procedures. Its rapid absorption and effectiveness make it a suitable option for postoperative pain control .

Summary Table of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Cancer Therapy | Enhances sensitivity to chemotherapy (e.g., 5-FU) | Down-regulates TS expression; induces apoptosis |

| Antimicrobial Activity | Potential adjuvant against bacterial infections | Significant anti-biofilm activity against gram-positives |

| Pain Management | Effective for chronic and acute pain conditions | Comparable efficacy to other NSAIDs; well tolerated |

作用机制

相似化合物的比较

生物活性

Etodolac is a nonsteroidal anti-inflammatory drug (NSAID) known for its analgesic, anti-inflammatory, and antipyretic properties. It is primarily used in the treatment of osteoarthritis, rheumatoid arthritis, and acute pain management. This article delves into the biological activity of this compound, focusing on its mechanisms of action, pharmacokinetics, efficacy in clinical settings, and potential adverse effects.

This compound exerts its therapeutic effects primarily through the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2. This inhibition leads to a decrease in the synthesis of prostaglandins, which are mediators of inflammation, pain, and fever. Notably, this compound is reported to be 5 to 50 times more selective for COX-2 than COX-1 , which may contribute to its relatively lower gastrointestinal side effects compared to other NSAIDs .

The detailed mechanism can be summarized as follows:

- Inhibition of Prostaglandin Synthesis : By blocking COX enzymes, this compound reduces the production of prostaglandins involved in inflammatory responses.

- Analgesic Effects : The reduction in prostaglandins leads to decreased pain sensitivity.

- Antipyretic Action : this compound may exert its antipyretic effects through central actions on the hypothalamus, promoting heat loss by increasing cutaneous blood flow .

Pharmacokinetics

This compound demonstrates favorable pharmacokinetic properties:

- Bioavailability : Approximately 80% from oral formulations.

- Volume of Distribution : 390 mL/kg.

- Protein Binding : Over 99%, primarily to albumin.

- Metabolism : Extensively metabolized in the liver; renal excretion accounts for about 72% of elimination .

Clinical Efficacy

This compound has been evaluated in various clinical trials for its effectiveness in treating osteoarthritis and rheumatoid arthritis. A comparison with other NSAIDs such as naproxen and diclofenac revealed that this compound provides significant relief from pain and improves overall function. Notable findings from clinical studies include:

| Study Comparison | This compound Efficacy | Comparator Efficacy |

|---|---|---|

| This compound vs Naproxen | 40% response rate | 16% response rate |

| This compound vs Diclofenac | 66% response rate | 56% response rate |

| This compound vs Piroxicam | 72% response rate | 75% response rate |

These results indicate that this compound is at least as effective as other NSAIDs and may offer advantages in terms of side effect profiles .

Case Study 1: Acute Liver Failure

A notable case involved a 73-year-old female patient who developed acute liver failure after six months of this compound treatment. Laboratory tests indicated severe liver impairment following the initiation of this compound therapy. Upon discontinuation of the drug, there was a noted improvement in liver function tests, supporting the diagnosis of this compound-induced liver injury .

Case Study 2: Efficacy in Rheumatoid Arthritis

In a randomized controlled trial involving patients with rheumatoid arthritis, this compound was administered at doses of 600 mg daily. The study reported significant improvements in pain scores and overall patient assessments compared to baseline measurements .

Adverse Effects

While this compound is generally well-tolerated, it is associated with potential adverse effects:

- Gastrointestinal Issues : Although less frequent than other NSAIDs, abdominal pain and dyspepsia can occur.

- Hepatotoxicity : Cases of drug-induced liver injury have been reported, necessitating monitoring during prolonged use .

- Renal Effects : As with other NSAIDs, caution is advised in patients with pre-existing renal conditions.

属性

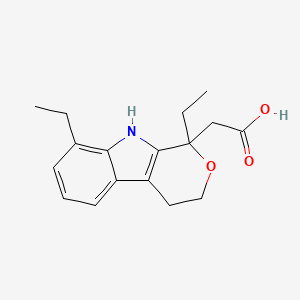

IUPAC Name |

2-(1,8-diethyl-4,9-dihydro-3H-pyrano[3,4-b]indol-1-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO3/c1-3-11-6-5-7-12-13-8-9-21-17(4-2,10-14(19)20)16(13)18-15(11)12/h5-7,18H,3-4,8-10H2,1-2H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNYBQONXHNTVIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C2C(=CC=C1)C3=C(N2)C(OCC3)(CC)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

110781-63-0 (mono-hydrochloride salt), 147236-01-9 (potassium salt/solvate) | |

| Record name | Etodolac [USAN:USP:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041340254 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID9020615 | |

| Record name | Etodolac | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9020615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Etodolac | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014887 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

3.92e-02 g/L | |

| Record name | Etodolac | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00749 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Etodolac | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014887 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Similar to other NSAIDs, the anti-inflammatory effects of etodolac result from inhibition of the enzyme cycooxygenase (COX). This decreases the synthesis of peripheral prostaglandins involved in mediating inflammation. Etodolac binds to the upper portion of the COX enzyme active site and prevents its substrate, arachidonic acid, from entering the active site. Etodolac was previously thought to be a non-selective COX inhibitor, but it is now known to be 5 – 50 times more selective for COX-2 than COX-1. Antipyresis may occur by central action on the hypothalamus, resulting in peripheral dilation, increased cutaneous blood flow, and subsequent heat loss. | |

| Record name | Etodolac | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00749 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

41340-25-4 | |

| Record name | Etodolac | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41340-25-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Etodolac [USAN:USP:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041340254 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Etodolac | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00749 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | etodolac | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757821 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Etodolic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=282126 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Etodolac | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9020615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-{1,8-diethyl-1H,3H,4H,9H-pyrano[3,4-b]indol-1-yl}acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETODOLAC | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2M36281008 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Etodolac | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014887 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

145 - 148 °C | |

| Record name | Etodolac | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00749 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Etodolac | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014887 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。